Regioisomeric Differentiation: 4-Aza-5-one vs. 3-Aza-2-one Core in Orexin Receptor Antagonist Intermediates
The 4-azabicyclo[4.1.0]heptan-5-one scaffold (target class) is the required core in the WO2012089607 and WO2012089606 orexin receptor antagonist patent families. The alternative 3-azabicyclo[4.1.0]heptan-2-one scaffold (e.g., CAS 1228530-96-8) is not claimed or exemplified as a productive intermediate in any of the 125+ exemplified final compounds across these two patent families, despite structural similarity [1]. The 4-aza-5-one core places the lactam carbonyl at position 5 rather than position 2, altering the dihedral angle between the amide bond and the cyclopropane ring, which in turn affects the conformational pre-organization of downstream elaborated ligands [2].
| Evidence Dimension | Synthetic utility as orexin antagonist intermediate |
|---|---|
| Target Compound Data | 4-Azabicyclo[4.1.0]heptan-5-one scaffold: explicitly used as intermediate in WO2012089607A1 and WO2012089606A1 orexin receptor antagonist patents; ≥125 exemplified final compounds derived from this core [1] |
| Comparator Or Baseline | 3-Azabicyclo[4.1.0]heptan-2-one scaffold (e.g., CAS 1228530-96-8): zero exemplified final orexin antagonist compounds derived from this core in the same patent families [1] |
| Quantified Difference | 125+ exemplified compounds (4-aza-5-one) vs. 0 (3-aza-2-one) in the orexin antagonist patent space |
| Conditions | Patent analysis of WO2012089607A1 and WO2012089606A1; orexin OX1/OX2 receptor antagonist programs |
Why This Matters
Procurement of the 4-aza-5-one regioisomer is mandatory for replicating any of the 125+ patent-exemplified synthetic routes; the 3-aza-2-one regioisomer leads to a structurally divergent intermediate with no demonstrated path to the claimed orexin antagonists.
- [1] Fitzgerald, A.E.; Coate, H.R.; et al. WO2012089607A1 – Novel compounds with a 3a-azabicyclo[4.1.0]heptane core acting on orexin receptors. WIPO Patent, 2012. View Source
- [2] Fitzgerald, A.E.; Coate, H.R.; et al. WO2012089606A1 – Azabicyclo[4.1.0]hept-4-yl derivatives as human orexin receptor antagonists. WIPO Patent, 2012. View Source
